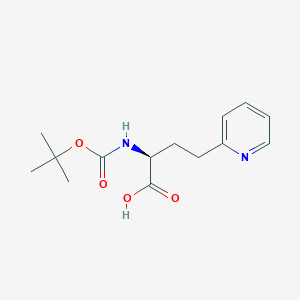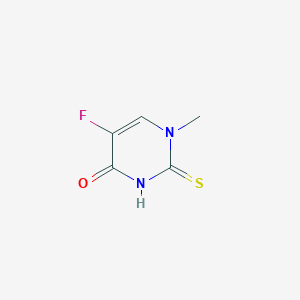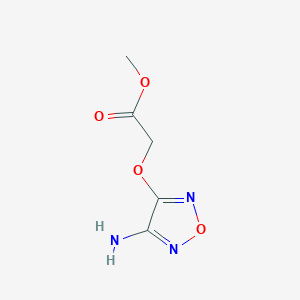
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate typically involves the reaction of 4-amino-1,2,5-oxadiazole with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of materials with specific properties, such as high thermal stability or energetic materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The oxadiazole ring is known to interact with various molecular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another oxadiazole derivative with similar structural features.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and energetic properties.
Uniqueness
Methyl 2-((4-amino-1,2,5-oxadiazol-3-yl)oxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and an ester functionality makes it versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C5H7N3O4 |
|---|---|
Peso molecular |
173.13 g/mol |
Nombre IUPAC |
methyl 2-[(4-amino-1,2,5-oxadiazol-3-yl)oxy]acetate |
InChI |
InChI=1S/C5H7N3O4/c1-10-3(9)2-11-5-4(6)7-12-8-5/h2H2,1H3,(H2,6,7) |
Clave InChI |
VPLLONZOINDESH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=NON=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
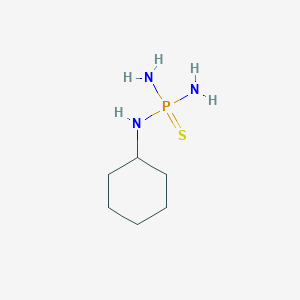
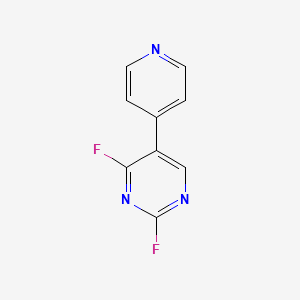
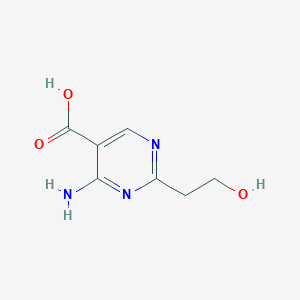


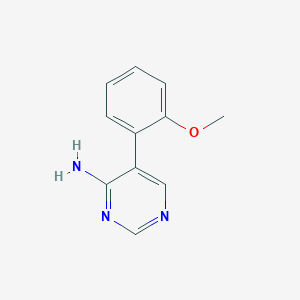
![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
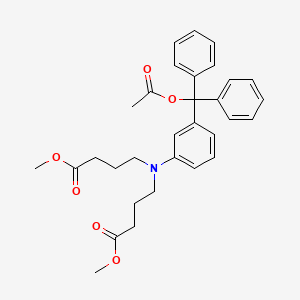

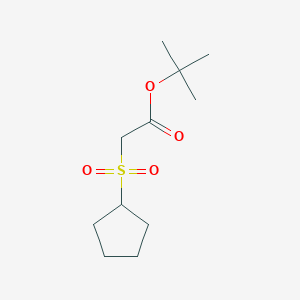
![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
